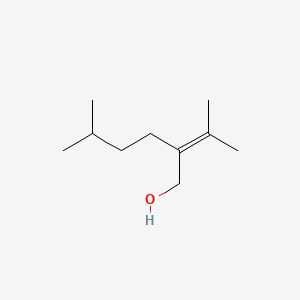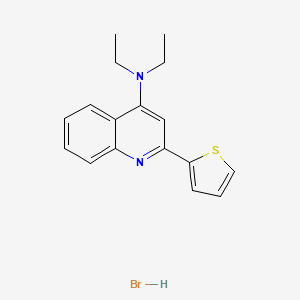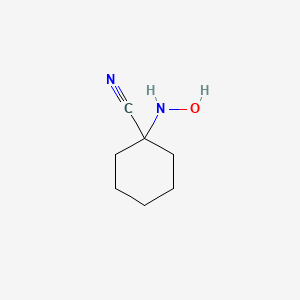![molecular formula C54H38 B11957633 4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl CAS No. 90507-78-1](/img/structure/B11957633.png)
4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple biphenyl and phenyl groups connected through a hexadiynyl chain
Preparation Methods
The synthesis of 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl typically involves multiple steps, including the formation of biphenyl intermediates and their subsequent coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acid derivatives and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Pharmaceutical Research: The compound’s derivatives are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl involves its interaction with specific molecular targets, depending on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In chemical sensors, it interacts with analytes through non-covalent interactions, leading to detectable changes in its electronic properties.
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives and polyphenyl compounds. Compared to these, 4-(6-[1,1’-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1’-biphenyl is unique due to its extended conjugated system and multiple phenyl groups, which enhance its electronic properties and make it suitable for advanced applications in materials science and organic electronics.
Similar compounds include:
- Biphenyl
- Terphenyl
- Polyphenyl derivatives
These compounds share structural similarities but differ in their specific applications and electronic properties.
Properties
CAS No. |
90507-78-1 |
|---|---|
Molecular Formula |
C54H38 |
Molecular Weight |
686.9 g/mol |
IUPAC Name |
1-phenyl-4-[1,1,6,6-tetraphenyl-6-(4-phenylphenyl)hexa-2,4-diynyl]benzene |
InChI |
InChI=1S/C54H38/c1-7-21-43(22-8-1)45-33-37-51(38-34-45)53(47-25-11-3-12-26-47,48-27-13-4-14-28-48)41-19-20-42-54(49-29-15-5-16-30-49,50-31-17-6-18-32-50)52-39-35-46(36-40-52)44-23-9-2-10-24-44/h1-18,21-40H |
InChI Key |
XTWYXWIKPNUKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#CC#CC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)

![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)

![3-Hydroxy-N-[3-oxo-3-(4-phenoxyanilino)propyl]-1(2H)-quinoxalinecarboxamide](/img/structure/B11957588.png)






